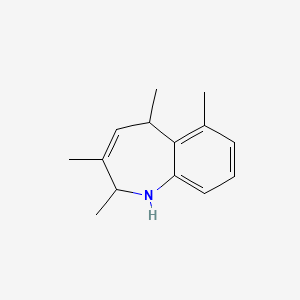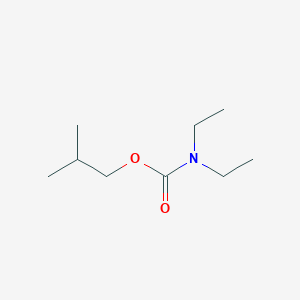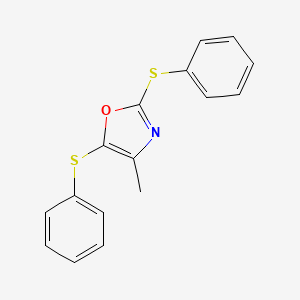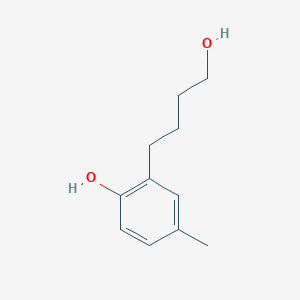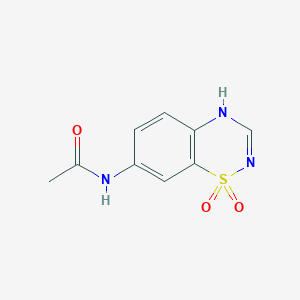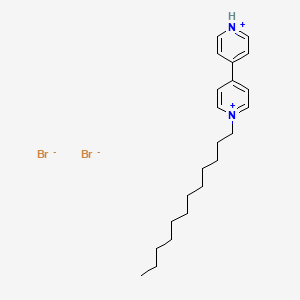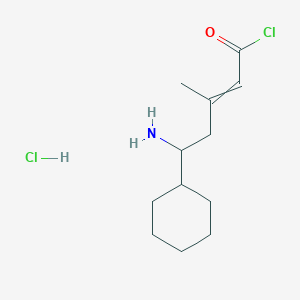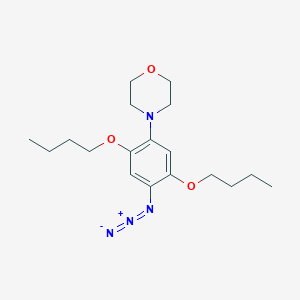
4-(4-Azido-2,5-dibutoxyphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is a chemical compound characterized by the presence of an azido group attached to a dibutoxyphenyl ring, which is further connected to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,5-dibutoxyphenyl)morpholine.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the precursor compound under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Azido-2,5-dibutoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-(4-Azido-2,5-dibutoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as photo-reactive polymers and adhesives.
作用機序
The mechanism of action of 4-(4-Azido-2,5-dibutoxyphenyl)morpholine involves the reactivity of the azido group. Upon activation (e.g., by UV light), the azido group can form highly reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation.
類似化合物との比較
Similar Compounds
4-Azido-2,5-dibutoxybenzene: Lacks the morpholine ring but shares the azido and dibutoxyphenyl groups.
4-(4-Azido-2,5-dimethoxyphenyl)morpholine: Similar structure but with methoxy groups instead of butoxy groups.
Uniqueness
4-(4-Azido-2,5-dibutoxyphenyl)morpholine is unique due to the combination of the azido group, dibutoxyphenyl ring, and morpholine ring
特性
CAS番号 |
94000-06-3 |
|---|---|
分子式 |
C18H28N4O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
4-(4-azido-2,5-dibutoxyphenyl)morpholine |
InChI |
InChI=1S/C18H28N4O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
InChIキー |
CXEJZJZTMBMQOO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1N=[N+]=[N-])OCCCC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


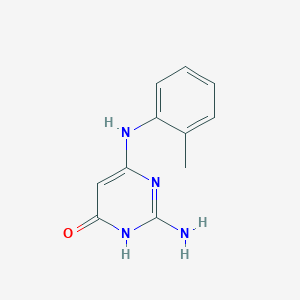
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
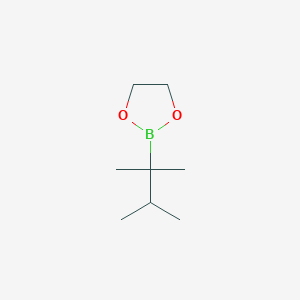
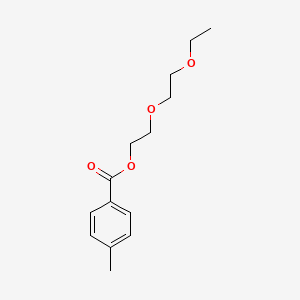
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

